

# Molecular weight and formula of Boc-L- $\alpha$ -aminoadipic acid.

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## Compound of Interest

**Compound Name:** (S)-2-((tert-butoxycarbonyl)amino)hexanedioic acid

**Cat. No.:** B113005

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## In-Depth Technical Guide: Boc-L- $\alpha$ -aminoadipic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N- $\alpha$ -tert-butoxycarbonyl-L- $\alpha$ -aminoadipic acid (Boc-L- $\alpha$ -aminoadipic acid), a key building block in synthetic chemistry. Its bifunctional nature, featuring a carboxylic acid side chain and a protected  $\alpha$ -amino group, makes it a valuable reagent in the synthesis of peptides, peptidomimetics, and other complex organic molecules.

### Core Physicochemical and Structural Data

Boc-L- $\alpha$ -aminoadipic acid is a derivative of the non-proteinogenic amino acid L- $\alpha$ -aminoadipic acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions at the N-terminus during coupling steps.

Molecular Formula: C<sub>11</sub>H<sub>19</sub>NO<sub>6</sub> [1][2]

Molecular Weight: 261.27 g/mol [2][3] (also reported as 261.3 g/mol [1])

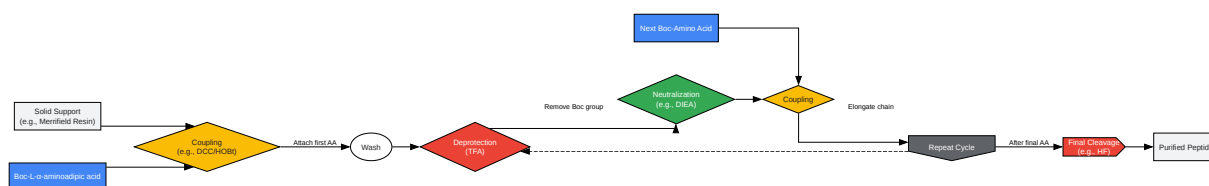
## Quantitative Data Summary

The following table summarizes the key quantitative properties of Boc-L- $\alpha$ -aminoadipic acid, compiled from various sources for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	261.27 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Exact Mass	261.12123733	<a href="#">[2]</a>
Melting Point	121 - 127 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	462.1 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.231 g/cm <sup>3</sup>	<a href="#">[2]</a>
Optical Rotation	$[\alpha]^{20}_D = -9 \pm 2^\circ$ (c=1 in Acetic Acid)	<a href="#">[1]</a>
Solubility	Slightly soluble in water (7.1 g/L at 25°C)	<a href="#">[2]</a>
Appearance	White powder	<a href="#">[1]</a>
Purity	$\geq 99\%$ (by HPLC)	<a href="#">[1]</a> <a href="#">[3]</a>
Storage Temperature	0 - 8 °C	<a href="#">[1]</a>

## Role in Synthetic Chemistry

The primary application of Boc-L- $\alpha$ -aminoadipic acid is in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[\[4\]](#)[\[5\]](#) This orthogonal stability allows for the selective deprotection of the  $\alpha$ -amino group without affecting acid-labile side-chain protecting groups, a cornerstone of the Boc/Bzl protection strategy.[\[5\]](#)



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Caption: Workflow for Solid-Phase Peptide Synthesis using Boc-L-α-aminoadipic acid.

## Experimental Protocols

Detailed experimental procedures are critical for reproducible results. Below are representative protocols for the Boc protection of an amino acid and the analytical characterization of the final product.

### Protocol 1: N-α-Boc Protection of L-α-aminoadipic Acid

This protocol is a generalized procedure for the introduction of the Boc protecting group onto an amino acid using di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O), a common and efficient method.<sup>[6][7]</sup>

Materials:

- L-α-aminoadipic acid
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Sodium bicarbonate (NaHCO<sub>3</sub>) or Triethylamine (Et<sub>3</sub>N)
- Dioxane or Tetrahydrofuran (THF)

- Water
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- 1M Hydrochloric acid (HCl)

Procedure:

- **Dissolution:** Dissolve L- $\alpha$ -aminoadipic acid in a 1:1 mixture of dioxane (or THF) and water containing 3 equivalents of  $\text{NaHCO}_3$ . Cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** Add 1.1 equivalents of  $(\text{Boc})_2\text{O}$  to the cooled solution while stirring.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 10-12 hours.
- **Workup (Solvent Removal):** Remove the organic solvent (dioxane/THF) under reduced pressure using a rotary evaporator.
- **Extraction:** Dilute the remaining aqueous solution with water. Wash the solution with ethyl acetate to remove any unreacted  $(\text{Boc})_2\text{O}$  and other nonpolar impurities.
- **Acidification:** Cool the aqueous layer again to 0 °C and carefully acidify to a pH of 2-3 by the dropwise addition of 1M HCl. The product should precipitate or form an oil.
- **Product Extraction:** Extract the acidified aqueous layer three times with ethyl acetate.
- **Drying and Isolation:** Combine the organic extracts, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ . Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-L- $\alpha$ -aminoadipic acid. The product can be further purified by crystallization.

## Protocol 2: Analytical Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique for confirming the structure of Boc-protected amino acids.[8] This protocol provides a general workflow for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

#### Materials:

- Synthesized Boc-L- $\alpha$ -aminoadipic acid (5-10 mg)
- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or DMSO- $\text{d}_6$ )
- 5 mm NMR tube

#### Procedure:

- Sample Preparation: Accurately weigh and dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.
- Transfer: Transfer the solution to the NMR tube.
- Instrument Setup: Insert the tube into the NMR spectrometer. Lock, tune, and shim the instrument to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition: Acquire a  $^1\text{H}$  NMR spectrum. A characteristic singlet peak for the nine equivalent protons of the tert-butyl group is expected around 1.4 ppm.[8] The  $\alpha$ -proton signal will also be present.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. Key signals to identify include the quaternary and methyl carbons of the tert-butyl group, and the carbamate carbonyl carbon, confirming the presence of the Boc group.[8]
- Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the spectra using the residual solvent peak. Integrate and assign all signals to confirm the correct structure of Boc-L- $\alpha$ -aminoadipic acid.

This guide serves as a foundational resource for professionals utilizing Boc-L- $\alpha$ -aminoadipic acid in their research and development endeavors. For specific applications, further optimization of these protocols may be necessary.

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